2-(3,5-Dimethylphenyl)-2-methylpropanenitrile
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Overview
Description
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile is an organic compound characterized by its unique structure, which includes a nitrile group attached to a 2-methylpropanenitrile backbone with a 3,5-dimethylphenyl substituent
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially affect a broad range of biochemical pathways.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
It is known that the suzuki–miyaura coupling reaction, which this compound may be involved in, is exceptionally mild and functional group tolerant . This suggests that the compound’s action could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired nitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitrile group in this compound can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile has been explored for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)-2-methylpropanamide: Similar structure but with an amide group instead of a nitrile.
2-(3,5-Dimethylphenyl)-2-methylpropanoic acid: Carboxylic acid derivative.
3,5-Dimethylbenzonitrile: Lacks the 2-methylpropanenitrile backbone.
This comprehensive overview highlights the significance of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile in various scientific and industrial contexts
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSXJIAAJEONQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558839 |
Source
|
Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93748-07-3 |
Source
|
Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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